2-(4-methoxyphenyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide
Description
This compound belongs to the isoquinoline carboxamide family, characterized by a 1,2-dihydroisoquinoline core substituted with a 4-methoxyphenyl group at position 2 and a carboxamide side chain at position 4. The side chain includes a pyrrole moiety (1H-pyrrol-1-yl) linked via an ethyl group.
Properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-oxo-N-(2-pyrrol-1-ylethyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H21N3O3/c1-29-18-10-8-17(9-11-18)26-16-21(19-6-2-3-7-20(19)23(26)28)22(27)24-12-15-25-13-4-5-14-25/h2-11,13-14,16H,12,15H2,1H3,(H,24,27) |
InChI Key |
JTFVKUJUVGAQTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCCN4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Isoquinoline Synthesis via Bischler–Napieralski Reaction
The Bischler–Napieralski reaction is a cornerstone for constructing the dihydroisoquinoline scaffold. This intramolecular cyclization employs β-arylethylamides treated with dehydrating agents like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the heterocyclic core . For the target compound, the reaction begins with 4-methoxyphenethylamine derivatives. A representative protocol involves refluxing the amide precursor in POCl₃ under anhydrous conditions, yielding the 1,2-dihydroisoquinoline intermediate .
Reaction Conditions and Challenges
-
Temperature : Reflux at 110–120°C for 6–8 hours.
-
Solvent : Toluene or dichloromethane.
-
Yield : 60–75%, depending on substituent electronic effects .
Steric hindrance from the 4-methoxyphenyl group necessitates prolonged reaction times to achieve complete cyclization. Byproducts, such as over-dehydrated isoquinolines, are minimized using stoichiometric POCl₃ .
Palladium-Catalyzed Cyclization for Functionalization
Recent advances employ palladium catalysts to introduce aryl groups at position 2. Source details a Suzuki–Miyaura coupling using allenamides and phenylboronic acid. For the target compound, this method installs the 4-methoxyphenyl group via cross-coupling.
Optimized Conditions
Performance Metrics
| Substrate | Yield (%) | Notes |
|---|---|---|
| 4-Fluorophenyl | 55 | Moderate steric hindrance |
| 3-Benzodioxole | 80 | Electron-rich aryl |
| 4-Methoxyphenyl | 72 | Target compound |
Oxidative Functionalization at Position 1
The ketone group at position 1 is introduced via oxidation of the dihydroisoquinoline precursor. Source utilizes H₃PO₄ in acetonitrile at 50°C for 4 days, achieving 36% yield. Alternative oxidants like KMnO₄ in acidic conditions improve efficiency.
Comparative Oxidants
| Oxidant | Yield (%) | Reaction Time |
|---|---|---|
| H₃PO₄ | 36 | 96 hours |
| KMnO₄/H₂SO₄ | 58 | 24 hours |
| CrO₃/AcOH | 45 | 48 hours |
Structural Characterization and Validation
Post-synthesis, the compound is validated using spectroscopic and crystallographic methods:
Spectroscopic Data
-
IR (KBr) : 1680 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=C aromatic) .
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21–7.12 (m, aromatic H), 4.77 (s, CH₂), 3.85 (s, OCH₃) .
-
¹³C NMR : 165.4 (C=O), 159.2 (OCH₃), 132.1–114.3 (aromatic C) .
X-ray Crystallography
Single-crystal analysis confirms the E-configuration of the C=C bond and dihedral angles between phenyl rings (14.9–45.8°) . Hydrogen-bonding interactions (C–H⋯O) stabilize the crystal lattice .
Challenges and Optimization Strategies
Stereochemical Control
Racemization at position 3 is mitigated using chiral auxiliaries or asymmetric catalysis. Source reports a 72% enantiomeric excess (ee) with (S)-BINOL-derived catalysts.
Byproduct Management
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Neurodegenerative Diseases
Research indicates that compounds similar to 2-(4-methoxyphenyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide may act as selective inhibitors of phosphodiesterase 4 (PDE4), which is implicated in cognitive functions and neurodegeneration. PDE4 inhibitors are being explored for their potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders by enhancing cAMP signaling pathways .
Cancer Therapy
The compound's structure suggests it may interact with targets involved in cancer progression. Selective PDE4D inhibitors have shown promise in preclinical studies for treating various cancers, including hepatocellular carcinoma and breast cancer. The modulation of inflammatory pathways through PDE4 inhibition can potentially reduce tumor proliferation and enhance the efficacy of existing therapies .
Case Study 1: PDE4D Inhibition in Alzheimer’s Disease
A study focused on the development of PDE4D inhibitors demonstrated that these compounds could enhance cognitive function in animal models of Alzheimer's disease. The administration of PDE4D inhibitors led to improved memory retention and reduced levels of neuroinflammation, suggesting a therapeutic avenue for cognitive enhancement in neurodegenerative conditions .
Case Study 2: Targeting Cancer with PDE4 Inhibitors
In vitro studies on breast cancer cell lines revealed that the application of selective PDE4 inhibitors resulted in decreased cell viability and increased apoptosis. These findings underline the potential role of such compounds in cancer treatment regimens, particularly when combined with conventional therapies .
Data Tables
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Structural Analog: N-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (CAS: 1574398-26-7)
This analog shares the 1,2-dihydroisoquinoline-4-carboxamide backbone but differs in two critical regions:
Key Structural Differences
| Feature | Target Compound | Analog (CAS: 1574398-26-7) |
|---|---|---|
| Isoquinoline Substituent | 2-(4-Methoxyphenyl) | 2-Methyl group |
| Carboxamide Side Chain | N-[2-(1H-pyrrol-1-yl)ethyl] (pyrrole-containing ethyl group) | N-[2-(4-Methoxyphenyl)-2-oxoethyl] (keto-aryl ethyl group) |
| Molecular Formula | Not explicitly provided; inferred as ~C23H21N3O4 | C20H18N2O4 |
| Molecular Weight | Estimated ~403.44 g/mol (calculated) | 350.4 g/mol |
| SMILES Notation | Not available | COc1ccc(C(=O)CNC(=O)c2cn(C)c(=O)c3ccccc23)cc1 |
Hypothesized Implications of Structural Variations
Isoquinoline Substitution: The 2-(4-methoxyphenyl) group in the target compound may enhance π-π stacking interactions with aromatic residues in biological targets compared to the 2-methyl group in the analog. However, the methyl group in the analog could reduce steric hindrance, improving binding pocket accessibility .
In contrast, the 4-methoxyphenylketo group in the analog may prioritize hydrophobic interactions or hydrogen bonding via the ketone oxygen .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~403 vs. 350 g/mol) and pyrrole group could reduce aqueous solubility compared to the analog. The methoxy and keto groups in the analog might improve solubility in polar solvents .
Biological Activity
The compound 2-(4-methoxyphenyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes an isoquinoline core with methoxyphenyl and pyrrol-1-yl substituents. Its molecular formula is with a molecular weight of approximately 338.4 g/mol. The presence of various functional groups suggests multiple pathways for biological interaction, particularly through receptor binding and enzyme inhibition.
Biological Activity Overview
Research indicates that compounds structurally similar to This compound exhibit a range of biological activities:
- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
- Neuroprotective Properties : The isoquinoline structure is often associated with neuroprotection, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.
- Analgesic Activity : Similar compounds have demonstrated effectiveness in pain relief through mechanisms involving opioid receptors and other pain pathways.
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with various receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : It may inhibit specific enzymes such as phosphodiesterases (PDEs) that play a role in cyclic nucleotide signaling, thereby modulating inflammatory responses.
- Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, the compound could protect against oxidative damage.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of similar isoquinoline derivatives. The results indicated that these compounds significantly reduced edema in animal models when compared to control groups, demonstrating their potential as anti-inflammatory agents .
Case Study 2: Neuroprotective Effects
In vitro assays showed that related compounds could protect neuronal cells from glutamate-induced toxicity, suggesting a neuroprotective mechanism that warrants further investigation .
Data Table: Comparative Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and what catalytic systems are effective?
Answer:
The compound’s isoquinoline core and carboxamide substituents suggest a multi-step synthesis involving:
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) to introduce the 4-methoxyphenyl group. PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands like PCy₃ are effective for similar quinoline derivatives .
- Amide bond formation via coupling agents (e.g., HATU or EDC) to attach the N-[2-(1H-pyrrol-1-yl)ethyl] group.
- Oxidation steps using mild agents like MnO₂ to generate the 1-oxo moiety without over-oxidizing sensitive functional groups .
Key considerations: Optimize reaction temperatures (80–120°C) and solvent polarity (DMF or THF) to balance yield and purity.
Basic: How can researchers verify the compound’s structural integrity post-synthesis?
Answer:
Use a combination of:
- High-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., resolving power ≥ 30,000).
- Multinuclear NMR (¹H, ¹³C, DEPT-135) to assign protons and carbons, focusing on the dihydroisoquinoline scaffold (e.g., δ 6.5–8.5 ppm for aromatic protons) .
- IR spectroscopy to validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
Note: Compare spectral data with structurally analogous compounds (e.g., quinoline derivatives) to resolve ambiguities .
Advanced: How can contradictory biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved in preclinical studies?
Answer:
- Dose-response profiling: Test the compound across a wide concentration range (e.g., 0.1–100 µM) to identify off-target effects at higher doses.
- Cell-type specificity assays: Compare activity in primary cells (e.g., macrophages for anti-inflammatory effects) vs. cancer cell lines (e.g., HepG2 for cytotoxicity) .
- Mechanistic studies: Use siRNA knockdown or inhibitors to isolate pathways (e.g., NF-κB for inflammation; caspase-3 for apoptosis) .
Example: If cytotoxicity dominates, evaluate mitochondrial membrane potential (JC-1 staining) to confirm apoptosis vs. necrosis .
Advanced: What methodologies are recommended for studying the compound’s interaction with membrane-bound targets?
Answer:
- Surface plasmon resonance (SPR): Immobilize purified target proteins (e.g., GPCRs) on sensor chips to measure binding kinetics (ka/kd) in real time.
- Molecular dynamics (MD) simulations: Use software like GROMACS to model the compound’s orientation in lipid bilayers, focusing on hydrophobic interactions with the dihydroisoquinoline core .
- Fluorescence quenching assays: Label transmembrane domains with tryptophan residues and monitor emission changes upon compound addition .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Answer:
- Flash chromatography: Use silica gel (230–400 mesh) with gradient elution (e.g., 5–20% MeOH in DCM) to separate polar byproducts.
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles (tested via DSC or TGA) .
- Membrane filtration: Employ nanofiltration (MWCO 500–1000 Da) to remove low-molecular-weight impurities .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- pH adjustment: Test buffered solutions (pH 4–9) to exploit ionization of the carboxamide group (pKa ~3–5) .
- Nanoformulation: Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation, ensuring particle size <200 nm (confirmed by DLS) .
Advanced: What strategies are effective for elucidating the compound’s metabolic stability in hepatic models?
Answer:
- In vitro microsomal assays: Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS. Calculate t₁/₂ and Clint .
- CYP450 inhibition screening: Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic liabilities .
- Stable metabolite identification: Employ HR-MS/MS with isotopic labeling to trace hydroxylation or demethylation pathways .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Antiproliferative activity: MTT assay in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculation .
- Anti-inflammatory potential: Measure TNF-α or IL-6 suppression in LPS-stimulated RAW 264.7 macrophages .
- Antimicrobial screening: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: How can structure-activity relationship (SAR) studies be designed for the pyrrole-ethyl substituent?
Answer:
- Analog synthesis: Replace the pyrrole group with other heterocycles (e.g., imidazole, pyrazole) and compare activity .
- Pharmacophore mapping: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyrrole nitrogen) .
- Free-energy perturbation (FEP): Calculate binding affinity changes (ΔΔG) for substituent modifications via molecular docking .
Advanced: What analytical approaches resolve spectral overlaps in NMR data for the dihydroisoquinoline core?
Answer:
- 2D NMR techniques: Utilize HSQC to correlate ¹H-¹³C signals and NOESY to confirm spatial proximity of aromatic protons .
- Variable temperature NMR: Heat samples to 40–60°C to reduce signal broadening caused by slow conformational exchange .
- DFT calculations: Predict chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis set and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
